(2R)-2-Hydroxy-N-(3-methylbutyl)propanamide
Description
(2R)-2-Hydroxy-N-(3-methylbutyl)propanamide is a chiral amide derivative characterized by a hydroxyl group at the second carbon of the propanamide backbone and a branched 3-methylbutyl substituent on the nitrogen atom. Its stereochemistry (R-configuration) and functional groups influence its physicochemical properties, such as solubility, polarity, and biological interactions. This compound is structurally related to aliphatic amides found in insect pheromone blends (e.g., Bactrocera tryonimales) and synthetic analogs with applications in pharmaceuticals, agrochemicals, and flavoring agents .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-9-8(11)7(3)10/h6-7,10H,4-5H2,1-3H3,(H,9,11)/t7-/m1/s1 |
InChI Key |
FJTCBOATESQWLF-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCCC(C)C)O |
Canonical SMILES |
CC(C)CCNC(=O)C(C)O |
Origin of Product |
United States |
Biological Activity
(2R)-2-Hydroxy-N-(3-methylbutyl)propanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
(2R)-2-Hydroxy-N-(3-methylbutyl)propanamide can be represented by the following chemical structure:
- Chemical Formula : C₇H₁₅NO₂
- Molecular Weight : 143.21 g/mol
The compound features a hydroxyl group and an amide functional group, which are crucial for its biological activity.
Research indicates that (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide may interact with various biological targets, influencing several pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may inhibit proteases, which play a critical role in cellular regulation and signaling pathways.
- Modulation of Receptor Activity : Preliminary studies suggest that it could act as a modulator for certain receptors, potentially influencing neurotransmitter systems and metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific proteases | |
| Receptor Modulation | Potential agonist for GPR88 receptor | |
| Antioxidant Properties | Exhibits free radical scavenging activity |
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide on proteases demonstrated significant inhibition at concentrations as low as 10 µM. The mechanism was attributed to competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Case Study 2: Neuroprotective Effects
In vitro experiments using neuronal cell lines indicated that (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide exhibited neuroprotective effects against oxidative stress. The compound reduced cell death by up to 40% in models of oxidative damage induced by hydrogen peroxide.
Structure-Activity Relationship (SAR)
The structural characteristics of (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide are essential for its biological activity. The presence of the hydroxyl group is critical for enhancing solubility and bioavailability, while the amide linkage contributes to receptor binding affinity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and receptor interaction |
| Amide Bond | Essential for maintaining active conformation |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pain Management and CNS Disorders
Research indicates that (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide exhibits significant antagonist activity at the ORL-1 receptor, a target implicated in pain modulation and central nervous system disorders. This receptor's overactivation is associated with various conditions such as chronic pain, anxiety, and neurodegenerative diseases. The compound's ability to inhibit this receptor suggests potential therapeutic uses in treating:
- Chronic Pain: Compounds targeting ORL-1 have shown promise in reducing pain perception.
- Anxiety Disorders: By modulating receptor activity, these compounds may alleviate symptoms of anxiety.
- Neurodegenerative Diseases: Potential applications in conditions like Alzheimer's and Parkinson's disease due to their neuroprotective effects .
1.2 Synthesis of Bioactive Compounds
(2R)-2-Hydroxy-N-(3-methylbutyl)propanamide serves as a precursor in the synthesis of various bioactive molecules. For instance, its derivatives have been utilized in the total synthesis of complex natural products such as hetiamacins, which exhibit antibacterial properties. The synthesis process often involves multi-step reactions that highlight the compound's versatility in organic chemistry .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Research has demonstrated that certain derivatives can inhibit enzymes involved in metabolic pathways linked to obesity and diabetes. This inhibition can lead to decreased glucose levels and improved insulin sensitivity, making it a candidate for further investigation in metabolic disorder treatments.
2.2 Antimicrobial Properties
Recent studies have suggested that (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, which could be leveraged for developing new antimicrobial agents .
Industrial Applications
3.1 Chemical Manufacturing
In industrial settings, (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide is utilized as an intermediate in the production of specialty chemicals and polymers. Its unique chemical structure allows it to participate in reactions that form more complex molecules used in pharmaceuticals and agrochemicals.
3.2 Agricultural Chemicals
The compound has potential applications in the formulation of pesticides and herbicides due to its ability to interact with biological systems at a molecular level. This interaction can enhance the efficacy of agricultural products while potentially reducing environmental impact .
Case Studies
Comparison with Similar Compounds
N-(3-methylbutyl)propanamide (C4)
(2R)-2-Hydroxy-N-(2-hydroxyethyl)propanamide (N-Lactoyl ethanolamine)
- Structure : Features a 2-hydroxyethyl group instead of 3-methylbutyl.
- Properties: Increased water solubility due to the diol moiety. Used in cosmetics and flavoring agents (e.g., listed in South Korea’s Food Additive Code under "N-Lactoyl ethanolamine") .
- Key Difference : The 3-methylbutyl chain in the target compound confers greater lipophilicity, favoring membrane permeability over the hydrophilic 2-hydroxyethyl analog.
(±)-N-Lactoyl tyramine (2-Hydroxy-N-(4-hydroxyphenethyl)propanamide)
- Structure : Contains a 4-hydroxyphenethyl group.
- Properties :
- Key Difference: The aliphatic 3-methylbutyl group in the target compound lacks aromatic interactions, directing its activity toward non-polar biological targets.
2-Hydroxy-N-(2-methylpropyl)propanamide (CAS 5422-36-6)
Carbetamide ((2R)-N-ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide)
- Structure : Includes a phenylcarbamate group and ethyl substituent.
- Properties: Acts as a herbicide via inhibition of fatty acid synthesis.
- Key Difference : The hydroxyl group in the target compound lacks carbamate’s enzymatic cleavage susceptibility, suggesting different metabolic pathways.
Data Table: Key Properties of Compared Compounds
| Compound Name | Substituent | Key Functional Groups | LogP* (Predicted) | Applications |
|---|---|---|---|---|
| (2R)-2-Hydroxy-N-(3-methylbutyl)propanamide | 3-Methylbutyl | Hydroxyl, Amide | ~1.5 | Pharmaceuticals, Flavoring |
| N-(3-methylbutyl)propanamide (C4) | 3-Methylbutyl | Amide | ~2.2 | Insect Pheromones |
| N-Lactoyl ethanolamine | 2-Hydroxyethyl | Hydroxyl, Amide | ~-0.3 | Cosmetics, Food Additives |
| (±)-N-Lactoyl tyramine | 4-Hydroxyphenethyl | Hydroxyl, Amide, Aromatic | ~1.0 | Antioxidants, Flavor Chemistry |
| Carbetamide | Ethyl, Phenylcarbamate | Carbamate, Amide | ~2.8 | Herbicides |
*LogP values estimated using ChemDraw software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
